Farrerol's Superior Selectivity for Estrogen Receptor β (ERβ) Compared to ERα and Other Flavanones
Farrerol acts as a functional phytoestrogen with a pronounced selectivity for ERβ over ERα. In competitive receptor binding assays, farrerol inhibited [3H]estradiol binding to ERβ with an IC50 of 2.7 μM, whereas its IC50 for ERα was 57 μM, indicating a 21-fold higher affinity for ERβ [1]. This contrasts with related flavanones like hesperetin, which exhibits stronger activation of ERα over ERβ, and naringenin, which activates both receptors non-selectively [2]. Farrerol's ERβ selectivity is functionally relevant, as its inhibition of vascular smooth muscle cell (VSMC) proliferation was abolished by the specific ERβ antagonist PHTPP [1].
| Evidence Dimension | Estrogen Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | ERβ: 2.7 μM; ERα: 57 μM |
| Comparator Or Baseline | Hesperetin (stronger ERα activation); Naringenin (non-selective ERα/ERβ activation) |
| Quantified Difference | Farrerol is 21-fold more selective for ERβ over ERα. Hesperetin and naringenin lack this marked ERβ selectivity. |
| Conditions | In vitro competitive receptor binding assay using recombinant human ERα and ERβ. |
Why This Matters
This data justifies the selection of farrerol over naringenin or hesperetin for research specifically targeting ERβ-mediated pathways in cardiovascular disease, where ERβ activation is associated with vasoprotective effects without the proliferative risks linked to ERα activation.
- [1] Li Q, Chen J, Luo Y, et al. Involvement of estrogen receptor-β in farrerol inhibition of rat thoracic aorta vascular smooth muscle cell proliferation. Acta Pharmacol Sin. 2011;32(4):433-440. View Source
- [2] Madureira MB, Silva AR, Oliveira PF, et al. Distinct Effects of Naringenin and Hesperetin on Nitric Oxide Production in Human Umbilical Vein Endothelial Cells. J Agric Food Chem. 2023;71(15):6012-6021. View Source
